

# Application Notes and Protocols: Development of Azilsartan Nanocrystals for Enhanced Dissolution

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Azilsartan** is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1] However, its low aqueous solubility presents a significant challenge in developing oral dosage forms with optimal bioavailability.[1][2] This document provides detailed application notes and protocols for the development of **azilsartan** nanocrystals, a promising approach to enhance its dissolution rate and, consequently, its therapeutic efficacy. The protocols described herein focus on two common nanosization techniques: bead milling and nanoprecipitation.

# Formulation Development of Azilsartan Nanocrystals

The successful formulation of **azilsartan** nanocrystals hinges on the appropriate selection of preparation method and stabilizing agents. Stabilizers are crucial for preventing the aggregation of newly formed nanocrystals.[3]

## **Bead Milling Method**



Bead milling is a top-down nanosization technique that involves the mechanical attrition of coarse drug particles in the presence of milling beads and a stabilizer solution.[2]

Table 1: Formulation Parameters for Azilsartan Nanocrystals by Bead Milling

Parameter	Optimized Value/Range	Reference
Azilsartan Concentration	5% (w/v)	[4]
Stabilizer(s)	Poloxamer 188 (F68) with or without Sodium Deoxycholate (NaDC)	[2][4]
Milling Bead Size	0.2 mm	[4]
Milling Time	60 minutes	[4]

# **Nanoprecipitation Method**

Nanoprecipitation, a bottom-up approach, involves the precipitation of the drug from an organic solution upon its addition to an anti-solvent containing a stabilizer.[5][6]

Table 2: Formulation Parameters for **Azilsartan** Nanosuspension by Nanoprecipitation

Parameter	Optimized Value/Range	Reference
Azilsartan Concentration	40 mg in 3 mL of organic solvent	[6]
Organic Solvent	Methanol	[6][7]
Anti-solvent	Deionized water	[6]
Stabilizer(s)	Polyvinylpyrrolidone K-30 (PVP K-30) and Sodium Lauryl Sulphate (SLS)	[6][8]
Drug:Stabilizer:Co-stabilizer Ratio	1:0.75:0.25	[6][8]
Stirring Speed	300 rpm	[8]



# Experimental Protocols Protocol for Preparation of Azilsartan Nanocrystals by Bead Milling

This protocol is based on the findings of Ma et al. (2017).[4]

#### Materials:

- Azilsartan
- Poloxamer 188 (F68)
- Sodium Deoxycholate (NaDC) (optional)
- Purified Water
- 0.2 mm Grinding Beads
- Planetary Mill

#### Procedure:

- Prepare the stabilizer solution by dissolving Poloxamer 188 (and NaDC, if used) in purified water.
- Disperse the azilsartan bulk drug into the stabilizer solution with stirring to achieve a 5% (w/v) drug concentration.
- Transfer the suspension to the milling chamber containing 0.2 mm grinding beads.
- Mill the suspension for 60 minutes.
- Collect the resulting nanosuspension for further characterization.

# Protocol for Preparation of Azilsartan Nanosuspension by Nanoprecipitation



This protocol is adapted from the work of Jassem et al. (2017).[6][8]

#### Materials:

- Azilsartan
- Methanol
- Polyvinylpyrrolidone K-30 (PVP K-30)
- Sodium Lauryl Sulphate (SLS)
- Deionized Water
- Syringe Pump
- Magnetic Stirrer

#### Procedure:

- Dissolve 40 mg of azilsartan in 3 mL of methanol to prepare the organic phase.
- Prepare the anti-solvent phase by dissolving PVP K-30 and SLS in deionized water, maintaining a drug:stabilizer:co-stabilizer ratio of 1:0.75:0.25.
- Using a syringe pump, add the organic phase dropwise into the anti-solvent phase at a slow and constant rate.
- Continuously stir the mixture on a magnetic stirrer at 300 rpm during the addition.
- After complete addition, continue stirring to allow for the evaporation of the organic solvent, resulting in the formation of the azilsartan nanosuspension.

# **Characterization of Azilsartan Nanocrystals**

Thorough characterization is essential to ensure the quality and performance of the prepared nanocrystals.



## Particle Size and Zeta Potential Analysis

Particle size and zeta potential are critical parameters that influence the stability and dissolution of nanocrystals.[3]

Table 3: Physicochemical Characterization of Optimized Azilsartan Nanocrystals

Formulation Method	Stabilizer(s)	Mean Particle Size (nm)	Polydispers ity Index (PDI)	Zeta Potential (mV)	Reference
Bead Milling	F68 and NaDC	~300	Not Reported	Not Reported	[4]
Nanoprecipita tion	PVP K-30 and SLS	157	Not Reported	Not Reported	[6][8]
Nanoprecipita tion	PVP K-30	347.6	0.34	Not Reported	[5]

#### **Solid-State Characterization**

Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are employed to investigate the crystalline state of the drug within the nanocrystals.[9]

Table 4: Solid-State Characterization of Azilsartan and its Nanocrystals



Technique	Sample	Key Findings	Reference
DSC	Pure Azilsartan	Sharp endothermic peak at ~206-220°C, indicating its crystalline nature.	[9][10][11]
Azilsartan Nanocrystals	Broadened or absent melting endotherm, suggesting a reduction in crystallinity or an amorphous state.	[9]	
PXRD	Pure Azilsartan	Characteristic sharp peaks at specific 20 angles (e.g., 9.14°, 12.67°, 23.57°).	[10]
Azilsartan Nanocrystals	Diminished or absent characteristic peaks, confirming the amorphization of the drug.	[9]	

#### In Vitro Dissolution Studies

The primary objective of developing azilsartan nanocrystals is to enhance its dissolution rate.

## **Dissolution Testing Protocol**

Apparatus: USP Dissolution Apparatus II (Paddle type) Dissolution Medium: Various pH buffers (e.g., pH 1.2, 4.5, 6.8) or water. Volume: 900 mL Temperature:  $37 \pm 0.5$  °C Paddle Speed: 50 rpm Sampling Times: 5, 10, 15, 30, 45, 60 minutes. Analysis: UV-Vis Spectrophotometry at the  $\lambda$ max of **azilsartan**.

## **Comparative Dissolution Profile**

Table 5: Comparative In Vitro Dissolution of Azilsartan Nanocrystals and Pure Drug

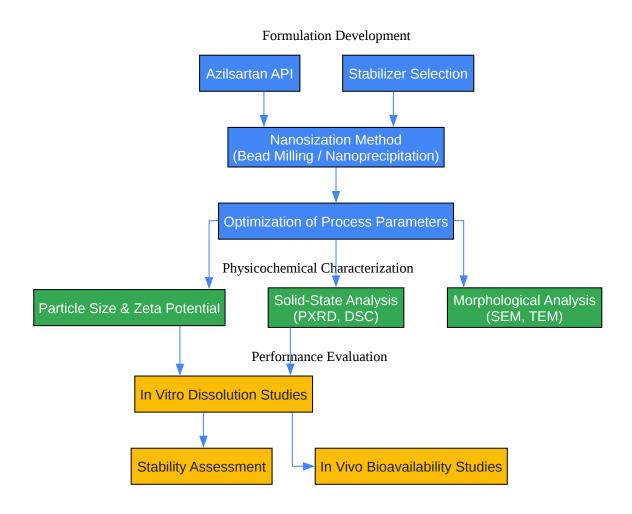


Time (min)	% Drug Dissolved (Pure Azilsartan)	% Drug Dissolved (Azilsartan Nanocrystals - Bead Milling)	% Drug Dissolved (Azilsartan Nanosuspensi on - Nanoprecipitat ion)	Reference
30	~30%	>80% in pH 6.8	~98% in pH 1.2	[5][12]
60	<40%	~100% in pH 6.8	>98% in pH 1.2	[4][5]

Note: Dissolution profiles are highly dependent on the formulation and dissolution medium.

# **Visualizations**

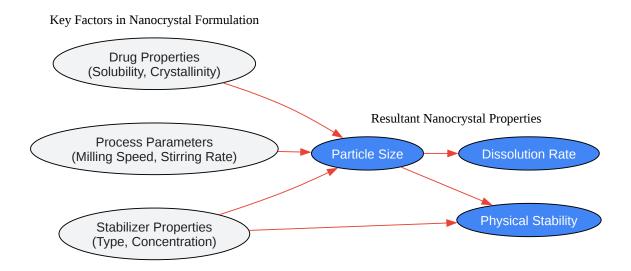




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Caption: Experimental workflow for developing azilsartan nanocrystals.





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Caption: Factors influencing azilsartan nanocrystal properties.

#### Conclusion

The development of azilsartan nanocrystals via bead milling or nanoprecipitation presents a viable strategy to overcome the drug's inherent low solubility. The protocols and data presented in this document provide a comprehensive guide for researchers to formulate and characterize azilsartan nanocrystals with enhanced dissolution profiles. Careful optimization of formulation and process parameters is critical to achieving stable nanocrystals with the desired physicochemical properties. The enhanced dissolution of these nanocrystals is expected to translate into improved oral bioavailability, thereby enhancing the therapeutic management of hypertension.

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